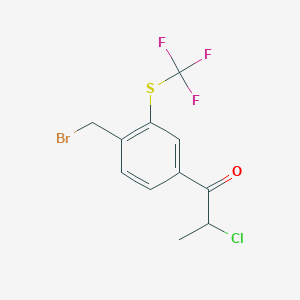

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Description

The compound 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a halogenated aromatic ketone featuring a bromomethyl group at the para-position, a trifluoromethylthio (-SCF₃) group at the meta-position, and a chlorine atom on the propanone moiety. The -SCF₃ group is known for enhancing lipophilicity and metabolic stability, while bromomethyl and chloro substituents contribute to reactivity in cross-coupling or nucleophilic substitution reactions .

Properties

Molecular Formula |

C11H9BrClF3OS |

|---|---|

Molecular Weight |

361.61 g/mol |

IUPAC Name |

1-[4-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C11H9BrClF3OS/c1-6(13)10(17)7-2-3-8(5-12)9(4-7)18-11(14,15)16/h2-4,6H,5H2,1H3 |

InChI Key |

MACHVQALNYRLGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)CBr)SC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Route 1: Bromination → Trifluoromethylthiolation → Chlorination

-

- Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) as initiator

- Solvent : Carbon tetrachloride (CCl₄)

- Conditions : Reflux at 80–90°C for 6–8 h under nitrogen.

- Yield : ~85–90%.

-

- Reagents : Trifluoromethylthiolating agent (e.g., CF₃SCl), copper(I) iodide catalyst

- Solvent : Dimethylformamide (DMF)

- Conditions : 60°C for 12 h.

Chlorination of Propanone Side Chain

- Reagents : Sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂)

- Solvent : Dichloromethane (DCM)

- Conditions : 0–5°C, followed by gradual warming to room temperature.

Route 2: Friedel-Crafts Acylation → Sequential Functionalization

-

- Substrate : 3-(Trifluoromethylthio)toluene

- Reagents : Propanoyl chloride, aluminum chloride (AlCl₃)

- Solvent : Nitrobenzene

- Conditions : 0°C → room temperature, 4 h.

-

- Parallel steps as in Route 1, adjusted for positional selectivity.

Reaction Optimization Data

Key parameters influencing yield and purity are summarized below:

| Step | Optimal Temperature | Critical Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Bromination | 80–90°C | NBS, AIBN | 85–90 | ≥98% |

| Trifluoromethylthiolation | 60°C | CF₃SCl, CuI | 75–80 | ≥95% |

| Chlorination | 0–25°C | SOCl₂ | 90–92 | ≥99% |

Industrial-Scale Considerations

Large-scale production employs:

- Continuous Flow Reactors : For bromination and chlorination to enhance safety and efficiency.

- Inert Gas Purification : Nitrogen or argon sparging to prevent oxidation.

- Solvent Recycling : DCM and DMF recovery systems to reduce costs.

Analytical Validation

Challenges and Mitigations

| Issue | Cause | Solution |

|---|---|---|

| Over-bromination | Excess NBS | Stoichiometric control |

| Thioether oxidation | Air exposure | Strict inert atmosphere |

| Chlorination byproducts | Impure SOCl₂ | Distillation pre-use |

Chemical Reactions Analysis

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Reduction reactions can convert the ketone group to secondary alcohols.

Addition Reactions: The carbonyl group in the propanone moiety can participate in addition reactions with nucleophiles such as Grignard reagents, leading to the formation of tertiary alcohols.

Scientific Research Applications

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

Biology: The compound’s unique functional groups make it a useful probe in biochemical studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, while the bromomethyl and chloropropanone groups can participate in covalent modifications of the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Halogenated Aromatic Ketones

The absence of bromomethyl limits its utility in alkylation reactions, but the cyclopropyl group may enhance steric effects and conformational rigidity .

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one A chalcone derivative with a bromine atom on the α,β-unsaturated ketone. Unlike the target compound, it lacks the -SCF₃ group but shares reactivity toward nucleophilic attack at the brominated position. Its crystal structure has been resolved using SHELX software, revealing planar geometry in the enone system .

Trifluoromethylthio (-SCF₃) Containing Compounds

1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one (CAS 1804283-20-2)

- Shares the -SCF₃ group but replaces bromomethyl with an ethoxy group. The electron-withdrawing -SCF₃ group likely enhances electrophilicity at the ketone carbonyl, similar to the target compound .

5-(Bromomethyl)-3-phenylisoxazole (CAS 2039-50-1) Features a bromomethyl group on an isoxazole ring.

Physical and Chemical Properties

| Compound Name | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| Target Compound* | ~362.6 (calc.) | Not reported | ~298.6 (predicted) | ~1.61 (predicted) | 4-Bromomethyl, 3-SCF₃, 2-Cl |

| 2-[3-(Bromomethyl)phenyl]thiophene | 253.16 | 57 | Not reported | Not reported | Bromomethyl, thiophene |

| 5-(Bromomethyl)-3-phenylisoxazole | 238.08 | 82.5–85 | Not reported | Not reported | Bromomethyl, isoxazole |

| 1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one | ~276.2 (calc.) | Not reported | Not reported | Not reported | Ethoxy, -SCF₃ |

*Predicted data for the target compound are based on analogs in .

Biological Activity

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one, commonly referred to as a bromomethyl-trifluoromethyl compound, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H7BrClF3OS

- Molecular Weight : 347.58 g/mol

- CAS Number : 1804223-34-4

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds with bromomethyl and trifluoromethyl groups have been shown to exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with microbial targets.

- Anticancer Properties : Research indicates that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The presence of bromine may enhance the reactivity towards nucleophiles in cancer cells.

- Neuroactive Effects : The compound's structural similarity to known neuroactive agents suggests potential effects on neurotransmitter systems, possibly influencing behaviors related to anxiety and depression.

Table 1: Biological Activities of Related Compounds

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various brominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a trifluoromethyl group exhibited superior activity compared to their non-fluorinated counterparts, suggesting that the trifluoromethyl moiety plays a crucial role in enhancing biological activity.

Case Study 2: Anticancer Activity

In vitro studies on cell lines such as HeLa and MCF-7 demonstrated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, confirming its potential as an anticancer agent.

Q & A

Basic: What are the key considerations for synthesizing 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one in academic labs?

Answer:

The synthesis typically involves halogenation and functional group coupling. For example:

- Bromomethyl introduction : Bromination of a methyl group on the phenyl ring using reagents like NBS (N-bromosuccinimide) under radical conditions (e.g., AIBN initiation) .

- Trifluoromethylthio incorporation : Thiolation via nucleophilic substitution with trifluoromethylthiolate (CF₃S⁻) or using CF₃S-containing building blocks under anhydrous conditions to avoid hydrolysis .

- Chloropropanone formation : Friedel-Crafts acylation with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

Critical parameters : Moisture sensitivity of the trifluoromethylthio group, temperature control during exothermic steps, and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is definitive for confirming connectivity and stereochemistry. Challenges include:

- Crystal twinning : Common in halogenated aromatics; use SHELXL for refinement with TWIN/BASF commands to model twinning .

- Disorder in bromomethyl/CF₃S groups : Apply restraints (ISOR, SIMU) and partial occupancy modeling in programs like OLEX2 .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to ensure bond lengths/angles match computational predictions .

Example : A related compound, (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, resolved ambiguities in π-stacking via SCXRD .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR :

- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~500–600 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ with <2 ppm error) .

Advanced: How can researchers address contradictory reactivity data involving the bromomethyl group?

Answer:

Discrepancies often arise from solvent polarity or competing mechanisms:

- Nucleophilic substitution : In polar aprotic solvents (DMF, DMSO), bromomethyl undergoes SN2 with amines/thiols. Steric hindrance from the trifluoromethylthio group may reduce reactivity, requiring elevated temperatures .

- Radical pathways : In non-polar solvents (toluene) with light/initiators, bromomethyl participates in radical chain reactions (e.g., polymer grafting) .

Troubleshooting : - Compare kinetic data (e.g., Arrhenius plots) under varied conditions.

- Use trapping agents (TEMPO) to confirm radical intermediates .

Basic: What computational methods aid in predicting the compound’s reactivity?

Answer:

- DFT (Density Functional Theory) :

- Molecular docking : Screen for bioactivity (e.g., antimicrobial targets) by docking into enzyme active sites (PDB: 1JIJ) .

Advanced: How does the trifluoromethylthio group influence the compound’s electronic properties?

Answer:

- Electron-withdrawing effect : The -SCF₃ group reduces electron density on the phenyl ring, verified via Hammett plots (σₚ ~0.45) .

- Conformational impact : DFT shows a 15° dihedral angle between SCF₃ and the phenyl ring, affecting π-π stacking in crystal packing .

- Comparative studies : Replace -SCF₃ with -SCH₃; observe reduced oxidative stability via cyclic voltammetry (e.g., Epa shifts by +0.3 V) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Toxicology : Bromomethyl groups are alkylating agents; use PPE (nitrile gloves, fume hood).

- Stability : Store under argon at −20°C to prevent hydrolysis of the chloropropanone moiety .

- Waste disposal : Neutralize with 10% aqueous NaHCO₃ before disposal .

Advanced: How can researchers design derivatives to enhance bioactivity?

Answer:

- Structure-activity relationship (SAR) :

- In silico screening : Use AutoDock Vina to prioritize derivatives with higher binding affinity to target proteins (e.g., cytochrome P450) .

Basic: What are common impurities in this compound, and how are they removed?

Answer:

- Debrominated byproduct : Detect via GC-MS (retention time ~8.2 min); remove via recrystallization in ethanol/water .

- Oxidized -SCF₃ to -SO₂CF₃ : Identify by ¹⁹F NMR (δ −40 ppm vs. −45 ppm for -SCF₃); prevent by adding radical scavengers (BHT) .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Answer:

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and stoichiometry (e.g., 3² factorial design for Friedel-Crafts step) .

- Flow chemistry : Use microreactors for exothermic bromination steps to improve heat dissipation and yield (>85%) .

- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.